molecular formula C9H13NO B8379189 (R)-1-(3-Pyridyl)-1-butanol

(R)-1-(3-Pyridyl)-1-butanol

Cat. No.: B8379189
M. Wt: 151.21 g/mol
InChI Key: DDKXACMCFYQHAZ-SECBINFHSA-N
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Description

(R)-1-(3-Pyridyl)-1-butanol is a chiral alcohol derivative featuring a pyridyl group attached to the first carbon of a four-carbon chain with a hydroxyl group at the terminal position. This compound is structurally related to tobacco-specific nitrosamines (TSNAs) such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R)-1-pyridin-3-ylbutan-1-ol

InChI

InChI=1S/C9H13NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7,9,11H,2,4H2,1H3/t9-/m1/s1

InChI Key

DDKXACMCFYQHAZ-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=CN=CC=C1)O

Canonical SMILES

CCCC(C1=CN=CC=C1)O

Origin of Product

United States

Scientific Research Applications

Biomarker for Tobacco Exposure

NNAL serves as a crucial biomarker for assessing exposure to tobacco carcinogens. It is primarily formed from the metabolism of NNK and is detectable in human urine. Studies have shown that NNAL levels can indicate the extent of tobacco exposure among individuals, including infants exposed to environmental tobacco smoke. In a study involving 144 infants, NNAL was found in 46.5% of urine samples, suggesting significant uptake of this carcinogen due to parental smoking habits .

Carcinogenic Potential

The carcinogenic properties of NNAL have been extensively studied. As a metabolite of NNK, NNAL is implicated in lung cancer development among smokers. Research indicates that NNAL can induce tumors in laboratory settings, reinforcing its classification as a potent pulmonary carcinogen . The formation of NNAL-O-glucuronide is an essential step in the detoxification process, highlighting its dual role in both promoting and mitigating cancer risk .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of NNAL is vital for evaluating its effects on human health. Studies have demonstrated that NNAL undergoes stereoselective metabolism, with differences noted between its enantiomers in terms of tissue retention and excretion rates. Research involving bile duct-cannulated rats has provided insights into how NNAL and NNK are metabolized and eliminated from the body, which aids in understanding their biological impacts .

Analytical Methods for Detection

Advancements in analytical chemistry have facilitated the detection of NNAL in biological samples. Techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) have been developed to quantify NNAL levels in plasma and urine with high sensitivity and specificity. This capability is crucial for epidemiological studies examining the relationship between tobacco exposure and cancer risk .

Infant Exposure to Environmental Tobacco Smoke

A significant study quantified NNAL levels in infants living with smoking parents, revealing that higher exposure correlates with increased NNAL detection in urine samples. This underscores the importance of monitoring NNAL as a biomarker for assessing risks associated with secondhand smoke exposure during early childhood .

Tobacco Cessation Studies

In interventions aimed at smoking cessation, monitoring NNAL levels can provide feedback on the effectiveness of cessation strategies by indicating reduced exposure to tobacco-specific carcinogens over time. This application is vital for public health initiatives aimed at reducing smoking-related diseases.

Future Research Directions

Ongoing research is focusing on:

  • Developing more sensitive detection methods for NNAL.
  • Investigating the mechanisms by which NNAL contributes to carcinogenesis.
  • Exploring potential interventions that could mitigate the effects of NNAL exposure among vulnerable populations.

Chemical Reactions Analysis

Reduction Reactions

(R)-1-(3-Pyridyl)-1-butanol (NNAL) undergoes enzymatic reduction, primarily mediated by carbonyl reductases (CBR1, CBR3) and 11β-hydroxysteroid dehydrogenase 1 (HSD11B1) . These enzymes catalyze the reduction of carbonyl groups to alcohols using NADPH as a cofactor.

Reaction Details :

NNAL+NADPH+H+CBR1/CBR3/HSD11B1Reduced Metabolite+NADP+\text{NNAL} + \text{NADPH} + \text{H}^+ \xrightarrow{\text{CBR1/CBR3/HSD11B1}} \text{Reduced Metabolite} + \text{NADP}^+

The reaction involves stereoselective reduction, with specific enzymes favoring distinct pathways .

Oxidation and Hydroxylation

NNAL is metabolized via cytochrome P450 enzymes , particularly p450 2A5 , leading to hydroxylation at the 4-position or N-methyl group. The stereochemistry of the alcohol group (R/S) significantly influences regioselectivity:

  • (1R)-NNAL exhibits a 1:1 ratio of 4-hydroxylation to N-methyl hydroxylation in microsomes.

  • (1S)-NNAL shows a higher ratio of N-methyl hydroxylation and generates N-oxides (e.g., NNK) via p450 2A5 .

Stereochemical Influence on Reaction Pathways

The stereochemistry of NNAL critically affects its metabolic fate:

Property (1R)-NNAL (1S)-NNAL
p450 2A5 Activity No N-oxide formationGenerates N-oxides and NNK
4-/N-Methyl Hydroxylation 1:1 ratioHigher N-methyl hydroxylation
Regioselectivity No stereoselective preferenceStereoselective N-methyl hydroxylation

Enzymatic Metabolism

Key enzymes involved in NNAL metabolism include:

Enzyme Catalytic Function Reaction
CBR1NADPH-dependent carbonyl reductionReduces NNK to NNAL
p450 2A5Hydroxylation and N-oxide formationConverts (1S)-NNAL to NNK
HSD11B1Cortisol/cortisone interconversionReduces NNK to NNAL

Analytical Data: Mass Spectrometry

Exact mass measurements for reduced metabolites (e.g., O 4-PHBdT) derived from NNAL:

Compound Exact Mass ([M+H]+) Calculated Mass
O 4-PHBdT392.1820392.1822
[Pyridine-d₄]-O 4-PHBdT396.2076396.2073

This confirms the structural integrity of metabolites formed via reduction .

Implications for Carcinogenicity

Oxidized metabolites of NNAL, such as hydroxylated derivatives, exhibit enhanced reactivity and DNA-binding potential, contributing to carcinogenicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (R)-1-(3-Pyridyl)-1-butanol and related compounds:

Compound Structure Functional Groups Carcinogenicity Primary Metabolic Pathways
This compound 1-(3-Pyridyl)-1-butanol (R-enantiomer) Hydroxyl, pyridyl Not classified Potential precursor in TSNA pathways
NNK 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone Methylnitrosamino, ketone, pyridyl Group 1 (Human carcinogen) Carbonyl reduction to NNAL
NNAL 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol Methylnitrosamino, hydroxyl, pyridyl Group 1 (Human carcinogen) Glucuronidation, tissue retention
HPB 4-hydroxy-1-(3-pyridyl)-1-butanone Hydroxyl, ketone, pyridyl Not classified Detoxification product of NNK

Carcinogenicity and Tumor Induction

  • NNK and NNAL: Both are classified as Group 1 human carcinogens by the IARC. NNK induces lung, pancreatic, and nasal cavity tumors in rats, while NNAL (its metabolite) shows similar carcinogenicity, particularly in the lung and pancreas . For example, in F344 rats, NNAL induced lung tumors in 26/30 animals and pancreatic tumors in 8/30 animals .
  • This compound: No carcinogenicity data are available in the provided evidence.

Metabolic Pathways

  • NNK: Metabolized via carbonyl reduction to NNAL, which retains carcinogenic activity. Further glucuronidation of NNAL (e.g., NNAL-Gluc) facilitates excretion .
  • NNAL: Exhibits stereoselective metabolism. The (R)-enantiomer of NNAL is retained longer in rat tissues than the (S)-enantiomer, contributing to its prolonged carcinogenic effects .
  • This compound: May serve as a precursor in TSNA pathways but lacks evidence of direct metabolic activation to carcinogenic species.

Species-Specific Differences

  • In mice, rats, and humans, NNAL enantiomers show distinct metabolic fates.
  • Human studies indicate large interindividual variability in NNAL detoxification (e.g., NNAL-Gluc:NNAL ratios vary 16-fold among smokers), suggesting genetic or environmental influences on TSNA metabolism .

DNA Adduct Formation

  • NNAL derivatives (e.g., 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanol) form DNA adducts, such as O²-substituted pyrimidine adducts, which are critical for carcinogenesis .
  • No evidence links this compound to DNA adduct formation, likely due to the absence of reactive nitrosamine groups.

Data Tables

Table 1: Tumor Incidence in F344 Rats Treated with NNK and NNAL

Compound Dose (ppm) Lung Tumors Pancreatic Tumors
NNK 5.0 27/30 9/80
NNAL 5.0 26/30 8/30
Control - 6/80 0/80

Table 2: Urinary Metabolites of NNK in Smokers

Metabolite Average Excretion (pmol/mg creatinine) Interindividual Variability
NNAL 0.45 16-fold range in NNAL-Gluc:NNAL
NNAL-Gluc 2.1

Preparation Methods

Catalytic Asymmetric Reduction

Catalytic asymmetric reduction represents the most widely employed strategy for synthesizing enantiomerically pure (R)-1-(3-Pyridyl)-1-butanol. The Corey-Bakshi-Shibata (CBS) reduction, utilizing oxazaborolidine catalysts, is particularly effective. In this method, 1-(3-pyridyl)-1-butanone is reduced using borane complexes in the presence of (S)-2-methyl-CBS-oxazaborolidine to yield the (R)-enantiomer with high stereoselectivity .

The reaction proceeds via a six-membered transition state, where the CBS catalyst directs hydride delivery to the si face of the ketone. Key parameters include:

  • Catalyst loading : 10–20 mol% for optimal enantiomeric excess (ee > 95%) .

  • Solvent : Tetrahydrofuran (THF) or toluene at −78°C to minimize racemization .

  • Workup : Acidic quenching followed by column chromatography isolates the product in 70–85% yield .

A comparative analysis of catalysts is provided below:

Catalystee (%)Yield (%)Conditions
(S)-CBS-oxazaborolidine9882THF, −78°C, 12 h
BINAP-RuCl₂9075i-PrOH, 25°C, H₂ (50 psi)
Jacobsen’s thiourea8568CH₂Cl₂, 0°C, 24 h

The CBS method remains superior in stereocontrol but requires stringent anhydrous conditions .

Enzymatic Biocatalysis

Enzymatic approaches leverage microbial reductases to achieve enantioselective reductions. Rhodotorula mucilaginosa CCTCC M2014255 resting cells, for instance, reduce 1-(3-pyridyl)-1-butanone to this compound with 94% ee and 88% yield under optimized conditions. Key advantages include:

  • Substrate concentration : Up to 100 mM without inhibition.

  • Co-substrate : Glucose (20 g/L) for NADPH regeneration.

  • pH and temperature : pH 7.0, 30°C for maximal activity.

Notably, Lactobacillus kefir alcohol dehydrogenase (LK-ADH) has also been engineered for this transformation, achieving 99% ee but requiring costly NADP⁺ recycling systems.

Chiral Resolution Techniques

Racemic 1-(3-Pyridyl)-1-butanol can be resolved via diastereomeric salt formation. Tartaric acid derivatives are commonly employed:

  • Racemic alcohol is treated with (−)-di-p-toluoyl-D-tartaric acid in ethanol.

  • The (R)-enantiomer forms a crystalline salt, isolated by filtration (yield: 35–40%, ee: 99%) .

  • Free alcohol is regenerated via basification (NaOH) and extraction .

Alternatively, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers by HPLC, achieving baseline separation (α = 1.32) with hexane/isopropanol (90:10) .

Anionic Polymerization Approaches

While primarily used for polymer synthesis, anionic initiators can induce asymmetry in small molecules. The DPEDA-Li/(+)-PMP complex catalyzes the asymmetric addition of Grignard reagents to 3-pyridinecarboxaldehyde derivatives . For example:

  • 3-Pyridinecarboxaldehyde reacts with n-PrMgBr in toluene at −78°C.

  • The DPEDA-Li/(+)-PMP complex directs nucleophilic addition to afford this compound in 60% yield and 85% ee .

Limitations include sensitivity to moisture and moderate stereoselectivity compared to CBS reduction .

Comparative Analysis of Methods

Methodee (%)Yield (%)CostScalability
CBS Reduction9882HighModerate
Enzymatic Biocatalysis9488MediumHigh
Chiral Resolution9940LowLow
Anionic Polymerization8560HighLow
  • Catalytic reduction excels in stereocontrol but faces scalability challenges due to borane handling.

  • Biocatalysis offers eco-friendly synthesis but requires strain optimization for industrial use.

  • Chiral resolution is cost-effective but inefficient for large-scale production .

Q & A

Q. How is DNA adduct formation from NNAL quantified in mechanistic studies?

  • Methodological Answer : Adducts (e.g., O⁶-methylguanine) are quantified via LC-ESI-MS/MS with isotope-labeled internal standards. Tissue-specific adduct mapping (e.g., lung vs. liver) in rodent models clarifies organotropism. Competitive inhibition assays (e.g., using deuterated NNK) further elucidate metabolic pathways .

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